molecular formula C21H21N7O2 B2553961 (E)-1,3-dimethyl-7-phenethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 682776-11-0

(E)-1,3-dimethyl-7-phenethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2553961
CAS RN: 682776-11-0
M. Wt: 403.446
InChI Key: GQWJRPVJXMPYTQ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives are known to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Scientific Research Applications

Synthetic Access and Derivative Development

  • The synthetic access to new derivatives, including 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives, has been explored, emphasizing the structural elucidation of these compounds through spectroscopic methods and elemental analysis (Gobouri, 2020).

Functional Derivative Synthesis

  • Research on hydrazine functional derivatives, including 7-R-8-hydrazine derivatives of 1,3-dimethylxantine, highlights their potential application in treating various health conditions such as depression, infectious diseases, hypertension, and diabetes. This study also explores the chemical transformations of these derivatives (Korobko, 2016).

Cascade Reaction Development

  • A study on the alkylation of 3-cyanopyridine-2(1H)-thiones has led to the development of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives, which are potential candidates for advanced heterocyclic systems (Dotsenko, Sventukh, & Krivokolysko, 2012).

properties

IUPAC Name

1,3-dimethyl-7-(2-phenylethyl)-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-26-18-17(19(29)27(2)21(26)30)28(13-10-15-6-4-3-5-7-15)20(24-18)25-23-14-16-8-11-22-12-9-16/h3-9,11-12,14H,10,13H2,1-2H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWJRPVJXMPYTQ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=NC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,3-dimethyl-7-phenethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

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